molecular formula C26H28O2 B12641694 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid CAS No. 119999-08-5

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid

Katalognummer: B12641694
CAS-Nummer: 119999-08-5
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: UJHRUCLKPQQBOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid is an organic compound belonging to the class of tetralins . This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with a pentamethyl-dihydronaphthalene moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves several steps. One common synthetic route includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by reduction and methylation reactions to introduce the pentamethyl-dihydronaphthalene moiety . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications.

Eigenschaften

CAS-Nummer

119999-08-5

Molekularformel

C26H28O2

Molekulargewicht

372.5 g/mol

IUPAC-Name

6-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C26H28O2/c1-16-12-22-23(26(4,5)11-10-25(22,2)3)15-21(16)19-8-6-18-14-20(24(27)28)9-7-17(18)13-19/h6-9,12-15H,10-11H2,1-5H3,(H,27,28)

InChI-Schlüssel

UJHRUCLKPQQBOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.